

A Comparative Guide to DFT-Calculated Reaction Mechanisms of Substituted Aryl Alkynes

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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

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Introduction: While specific density functional theory (DFT) calculations on the reaction mechanisms of **2-ethynyl-1,3,5-trimethylbenzene** are not readily available in published literature, a wealth of computational research exists for structurally related aryl alkynes. This guide provides a comparative overview of DFT-elucidated reaction mechanisms for various reactions involving aryl alkynes, offering valuable insights for researchers, scientists, and drug development professionals. The data presented here is synthesized from several theoretical studies on reactions such as cycloadditions, cyclizations, and hydroborations.

Comparative Analysis of Activation Barriers

The following table summarizes key quantitative data, primarily activation free energies (ΔG^\ddagger) and reaction energies (ΔG), from DFT studies on different reaction mechanisms of aryl alkynes and related compounds. These values are crucial for comparing the feasibility and kinetics of various reaction pathways.

Reaction Type	Reactants	Catalyst/Reagent	Computational Method	Key Activation Barrier (kcal/mol)	Ref.
Arylation–Cyclisation	Alkynyl Compound + Ar–Cu(III) species	Copper(III)	Not Specified in Abstract	18.9	[1]
Povarov Reaction (Intramolecular ar [4+2] Cyclization)	Aldehyde-tethered ynamide	Chiral Phosphoric Acid	DFT (unspecified)	12.4	[2]
Radical Addition	Phenylacetyl ene + NHC-Borane Radical	Di-tert-butyl peroxide	DFT (unspecified)	12.3	[3]
Ziegler-Natta Inhibition	Acetylene + Ti-based catalyst model	Ziegler-Natta Catalyst	B3LYP-D3/6-311++G(d,p)	1.53	[4]
Ziegler-Natta Inhibition	Methylacetylene + Ti-based catalyst model	Ziegler-Natta Catalyst	B3LYP-D3/6-311++G(d,p)	2.83	[4]

Reaction Mechanisms & Pathways

DFT studies have been instrumental in mapping out the intricate step-by-step mechanisms of complex organic reactions. Below, we compare the mechanistic pathways for several different types of aryl alkyne reactions.

Copper-Catalyzed Arylation–Cyclisation

In a study of copper-catalyzed carboarylation–ring closure reactions, DFT calculations revealed a two-step mechanism.^[1] The process begins with an aryl-transfer from a Cu(III) intermediate to the alkyne, which has an activation free energy of 18.9 kcal/mol. This is followed by a C–O bond formation to complete the cyclization.^[1]

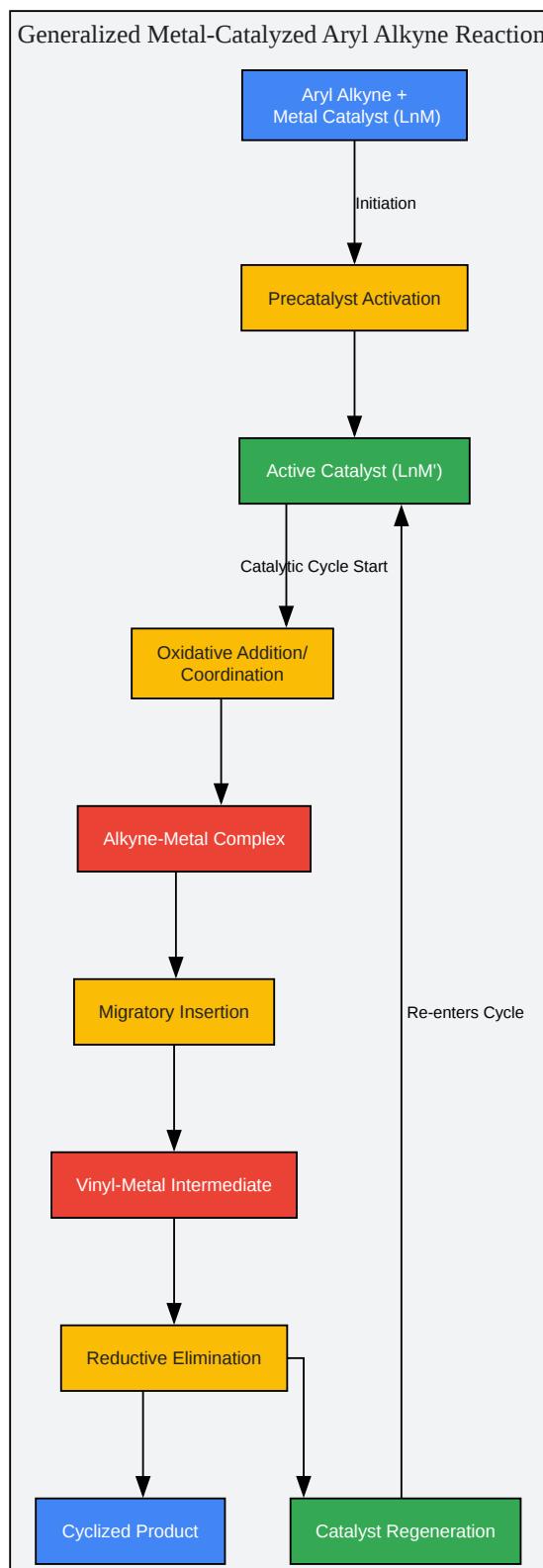
Brønsted Acid-Catalyzed Povarov Reaction

For the enantioselective Povarov reaction of alkynes, DFT calculations elucidated a mechanism beginning with the formation of an iminium intermediate from an aldehyde-tethered ynamide and an amine, protonated by a chiral phosphoric acid catalyst.^[2] The key step is an intramolecular [4+2] cyclization, which proceeds through a transition state with a free energy barrier of 12.4 kcal/mol to form a dearomatized intermediate.^[2]

Radical-Mediated Hydroboration of Phenylacetylene

A theoretical study on the hydroboration of phenylacetylene using an N-heterocyclic carbene (NHC)-borane complex showed a radical-mediated pathway.^[3] The reaction is initiated by the homolysis of di-tert-butyl peroxide to generate radicals. These radicals then react with the NHC-borane to form an NHC-boron radical. This radical species then adds to phenylacetylene in a step with a calculated activation energy of 12.3 kcal/mol, leading to the final hydroborated product after a subsequent H-shift.^[3]

The workflow for a generalized metal-catalyzed cycloaddition reaction, a common transformation for aryl alkynes, is depicted below. This process typically involves oxidative addition, alkyne insertion, and reductive elimination steps.



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Caption: Generalized workflow for a metal-catalyzed reaction of an aryl alkyne.

Computational Protocols

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The studies referenced in this guide employ a range of methods, reflecting the diverse approaches available to computational chemists.

- **Ziegler-Natta Catalysis Inhibition Study:** The investigation into the effects of acetylene and methylacetylene on Ziegler-Natta catalysts was performed using the B3LYP-D3 functional with the 6-311++G(d,p) basis set.^[4] The D3 correction is included to account for dispersion forces, which can be important in non-covalent interactions like substrate adsorption.
- **1,3-Dipolar Cycloaddition Studies:** Mechanistic studies on 1,3-dipolar cycloadditions frequently utilize functionals from the M06 suite, such as M06-2X, often paired with triple-zeta basis sets like Def2TZVP, to accurately model these complex reactions.^[5] Solvation effects are often included using implicit models like the SMD model. For instance, a study on a manganese-catalyzed click reaction used the M06 functional with the LANL2DZ basis set for the metal and 6-311++G** for all other atoms.^[5]
- **Halaboration of Alkynes:** A detailed study on alkyne halaboration employed multiple methods for comparison, including B3LYP-D3, MP2, and the high-accuracy DLPNO-CCSD(T) method, to ensure the reliability of the computed reaction barriers and energetics.^[6]

The choice of functional and basis set is critical and should be tailored to the specific reaction being studied, considering factors like the presence of metals, the importance of weak interactions, and the desired level of accuracy.

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